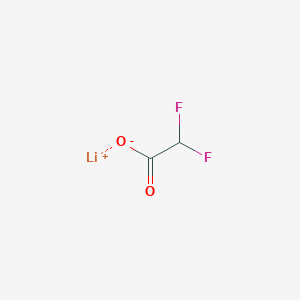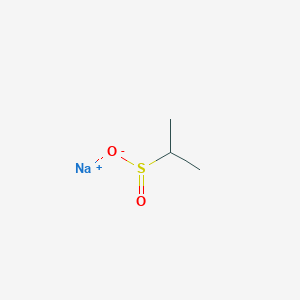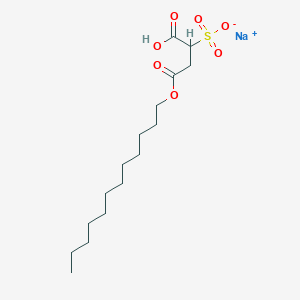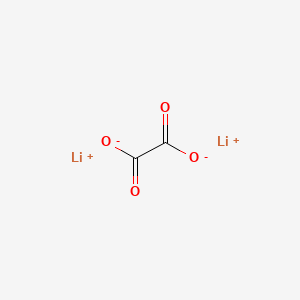
Lithium oxalate
Vue d'ensemble
Description
Lithium Oxalate is an organic compound with the chemical formula Li2C2O4 . It is a salt of lithium metal and oxalic acid . It consists of lithium cations Li+ and oxalate anions C2O2− 4 . It is soluble in water and converts to lithium oxide when heated . It is used as a lithium battery electrolyte and also as an analytical reagent and reducing reagent . Furthermore, it is used as an intermediate in the manufacture of other chemicals such as pharmaceuticals, agrochemicals, dyestuffs, and in organic synthesis .
Synthesis Analysis
One of the methods of synthesis is the reaction of direct neutralization of oxalic acid with lithium hydroxide . The reaction is as follows: 2 LiOH + H2C2O4 → Li2C2O4 + 2 H2O .Molecular Structure Analysis
Lithium Oxalate has a molecular formula of C2Li2O4 . The compound crystallizes in the monoclinic system, with cell parameters a = 3.400 Å, b = 5.156 Å, c = 9.055 Å, β = 95.60°, Z = 4 .Chemical Reactions Analysis
Lithium Oxalate decomposes when heated at 410–500 °C (770–932 °F; 683–773 K): Li2C2O4 → Li2CO3 + CO . All oxalate containing salts generate lithium oxalate upon reduction .Physical And Chemical Properties Analysis
Lithium Oxalate is a colorless crystalline solid with a density of 2.12 g/cm^3 . It is soluble in water, with a solubility of 6.6 g per 100 g of water . The molar mass of Lithium Oxalate is 101.90 g·mol^−1 .Applications De Recherche Scientifique
1. Enhancing Electrolyte Thermal Stability in Lithium-Ion Batteries
Lithium difluoro(oxalate) borate (LiDFOB) is used to improve the thermal stability of electrolytes in lithium-ion batteries. It aids in forming better solid electrolyte interfaces (SEIs) on both anode and cathode, enhancing cell performance and capacity retention (Xu et al., 2011).
2. Improving Battery Performance
Lithium oxalate acts as a “sacrificial salt” in combination with lithium nickel manganese spinel (LNMO) cathodes, enhancing initial discharge capacity and reducing capacity fade over time in battery cells (Solchenbach et al., 2018).
3. Stabilization of High-Voltage Cathodes
In high-voltage cathode-electrolyte interfaces, lithium bis(oxalato) borate (LiBOB) improves the electrochemical performance of cells, particularly at elevated temperatures (Ha et al., 2013).
4. Electrochemical CO2 Conversion
Lithium oxalate is identified as a product in the reductive coupling of carbon dioxide using a copper complex. This process holds potential in CO2 utilization strategies, converting it into value-added compounds (Angamuthu et al., 2010).
5. Electrolyte Development for Lithium-Ion Batteries
Research on lithium bis(oxalate)borate-based electrolytes demonstrates the importance of selecting appropriate solvents to optimize the electrochemical performance of these electrolytes in lithium-ion batteries (Cui et al., 2014).
6. Recycling of Lithium-Ion Batteries
Lithium oxalate is used in novel processes for recycling lithium-ion batteries. One such application involves regenerating Li(Ni1/3Co1/3Mn1/3)O2 cathodes from spent batteries using oxalic acid leaching (Zhang et al., 2018).
7. Improving Electrochemical Performance of Anode Materials
Iron oxalate as an anode material in lithium-ion batteries shows varying performance based on its hydration level.
and crystal structure. Hydrated iron oxalate provides stable force and enlarges interlayer spacing, but its water content can inhibit electrochemical activity, while anhydrate iron oxalate shows better structural stability and performance (Zhang et al., 2021).
8. Recovery of Metals from Spent Batteries
A hydrometallurgical process involving alkali leaching followed by reductive acid leaching using oxalate is effective in recovering cobalt oxalate from spent lithium-ion batteries. This method is environmentally friendly and efficient for valuable metal recovery (Chen et al., 2011).
9. Enhancing Polymer Electrolytes for Batteries
Lithium bis(oxalate)borate (LiBOB) has been used in poly(ethylene oxide)-based composite polymer electrolyte films, showing significant improvements in crystalline structures, thermal properties, and Li+ conductivities. This enhances the potential application of these films as electrolytes in Li-ion polymer batteries (Wu et al., 2011).
10. Investigating Decomposition Mechanisms in Batteries
The decomposition mechanism of lithium bis(oxalate)borate (LiBOB) in the electrolyte of Li–O2 batteries has been studied, revealing that its decomposition leads to lithium oxalate formation, impacting the stability and suitability of LiBOB in these battery systems (Lau et al., 2014).
Safety And Hazards
Orientations Futures
Lithium Oxalate has potential applications in lithium-ion batteries due to their good reversible capacity, cycling performance, environmental friendliness, and low cost . The distinctive structure of iron oxalate @ nano Ge metal composite provides a fresh pathway to enhance oxalate electrochemical reversible lithium storage activity and develop high-energy electrode material by constructing composite space conductive sites .
Propriétés
IUPAC Name |
dilithium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Li/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQRWVCLAIUHHI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(=O)(C(=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Li2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060288 | |
| Record name | Lithium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium oxalate | |
CAS RN |
553-91-3, 30903-87-8 | |
| Record name | Lithium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioic acid, lithium salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K737OT0E73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



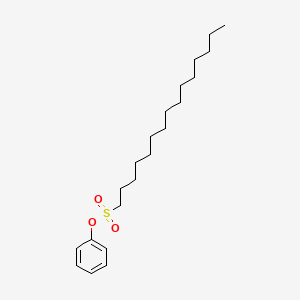
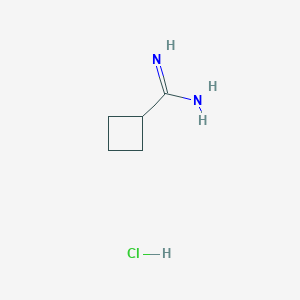

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
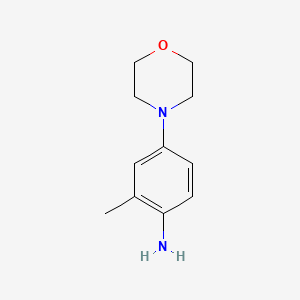
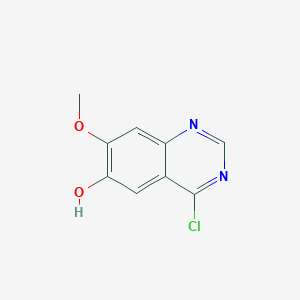
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
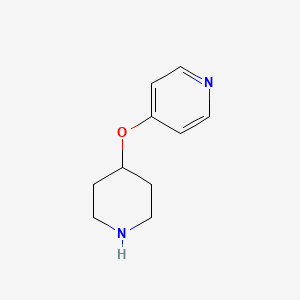
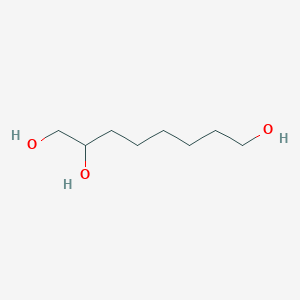
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)

